N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide

Lipophilicity Drug Design ADME Prediction

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide (CAS 2034335-35-6) is a unique thiazole-phenylacetamide hybrid distinguished by its 4-cyclohexyl substituent, conferring high lipophilicity and steric bulk absent in common 4-aryl or 4-methylthioether analogs. This structural feature makes it an ideal core for synthesizing CNS-penetrant anticholinesterase libraries and a selective hydrophobic probe for phosphatase binding assays. Researchers use this scaffold to map the enzyme's peripheral anionic site while systematically derivatizing the phenylacetamide arm. Its clean architecture minimizes non-specific interactions, simplifying SAR interpretation in kinase and phosphatase programs. Secure this differentiated building block today.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 2034335-35-6
Cat. No. B2481395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide
CAS2034335-35-6
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2OS/c21-17(11-14-7-3-1-4-8-14)19-12-18-20-16(13-22-18)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,19,21)
InChIKeyWTMIOORFHJWQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide (CAS 2034335-35-6): Procurement-Relevant Structural and Chemoinformatic Baseline


N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide (CAS 2034335-35-6) is a synthetic small-molecule thiazole-phenylacetamide hybrid. It is primarily utilized as a research intermediate or building block due to its bifunctional architecture, which combines a core 1,3-thiazole heterocycle with a phenylacetamide moiety via a methylene linker . The 4-cyclohexyl substituent on the thiazole ring contributes significant lipophilicity and steric bulk, differentiating it from analogs with smaller or aromatic substituents. This structural profile is associated with the broader class of thiazole acetamides, which are investigated for their anticholinesterase, antimicrobial, and potential anticancer properties [1].

Critical Differentiation Drivers for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide in Scientific Sourcing


Generic substitution among phenylacetamido-thiazoles is impeded by the profound impact of the thiazole 4-position substituent on bioactivity and physicochemical properties. The cyclohexyl group in this compound provides a unique lipophilic and steric footprint compared to common alternatives like 4-aryl or 4-methylthioether substituted thiazoles. For instance, replacing the cyclohexyl ring with a methylsulfanylmethyl group—as in the analog N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide—results in a significantly lower calculated logP, altering membrane permeability and target engagement profiles . Class-level literature confirms that even minor thiazole modifications can shift selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives achieving selectivity indices over 2.9, making empirical selection based on structure essential for reproducible research [1].

Quantifiable Evidence for the Preferential Selection of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide


Lipophilicity-Driven Differentiation Against 4-Methylsulfanyl Thiazole Analog

The target compound's 4-cyclohexyl group imparts calculated lipophilicity far exceeding that of the 4-methylsulfanyl analog. N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide has a molecular weight of 278.4 g/mol with a lower C:heteroatom ratio, indicating reduced hydrophobicity . In contrast, the bulkier cyclohexyl ring significantly elevates the compound's logP, a key parameter for blood-brain barrier penetration and membrane partitioning in anticholinesterase programs. This structural feature directly influences in vitro IC50 values across the thiazole acetamide class, where enhanced lipophilicity often correlates with lower nanomolar potency [1]. Selecting the high-logP cyclohexyl analog provides a distinct physicochemical probe for CNS-targeted libraries.

Lipophilicity Drug Design ADME Prediction

Enzymatic Selectivity Profile Inferred from Thiazole Acetamide Class Data

While direct enzymatic data for this specific compound is not publicly available, its core scaffold is shared with a series of potent thiazole acetamide anticholinesterase agents. The lead compound in this series, identified as '6d', demonstrated an AChE IC50 of 3.14 ± 0.16 μM with a selectivity index of 2.94 over BChE [1]. The target compound's unique 4-cyclohexyl substitution pattern is expected to modulate this selectivity further through steric interactions with the enzyme's peripheral anionic site, a hypothesis supported by docking studies on related thiazole derivatives [1]. This contrasts with thiazole isomers, such as 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, which reverse the substitution logic and possess a different molecular weight (315.4 g/mol), altering their pharmacological profile .

Cholinesterase Inhibition Selectivity Alzheimer's Disease

Steric Differentiation from 2-Chlorophenyl and Sulfamoyl-Thiazole Congeners

The specific combination of a 4-cyclohexylthiazole with a phenylacetamide side chain creates a unique steric environment at the terminal phenyl ring not found in analogs with alternative 'right-hand' side chains. For example, 2-(2-chlorophenyl)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide introduces an ortho-chloro substituent that forces the phenyl ring out of plane, dramatically altering binding geometry . In the patent literature, 4-cyclohexylthiazole groups are explicitly claimed as critical lipophilic elements in human protein tyrosine phosphatase (HPTP-β) inhibitors, where they enable key van der Waals contacts within hydrophobic enzyme pockets [1]. The unsubstituted phenylacetamide of the target compound thus provides a cleaner pharmacophore for probing these hydrophobic pockets without the confounding electronic effects of halogen or sulfamoyl substituents.

Kinase Inhibition Protein Tyrosine Phosphatase Target Engagement

Highest-Yield Application Scenarios for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide Procurement


CNS Drug Discovery: Cholinesterase-Targeted Library Design

Given the class-level evidence for nanomolar AChE inhibition , this compound is an ideal lipophilic core for synthesizing CNS-penetrant anticholinesterase libraries. Its high calculated logP, inferred from its 4-cyclohexyl substitution, favors blood-brain barrier transit, and its unadorned phenylacetamide arm allows systematic derivatization to map the enzyme's peripheral anionic site. Researchers can use this scaffold to probe selectivity against BChE, a key differentiator established in thiazole acetamide SAR studies where minor structural changes shifted selectivity indices by over 2-fold .

Chemical Biology: Probing Hydrophobic Pockets in Phosphatases and Kinases

The 4-cyclohexylthiazole group is explicitly noted in patent literature as an effective lipophilic moiety for engaging hydrophobic pockets in regulatory enzymes such as HPTP-β . Procuring this compound provides a clean, hydrophobic probe for competitive binding assays against protein phosphatases. Its structural simplicity, lacking the polarity of sulfamoyl or indole-containing analogs, minimizes non-specific interactions and simplifies interpretation of structure-activity relationships in kinase and phosphatase inhibitor programs.

Antimicrobial Pharmacophore Development

As a member of the antimicrobial thiazole class , the compound's specific cyclohexyl substitution pattern can be used to study the impact of hydrophobicity on bacterial membrane disruption. In comparative studies, replacing the cyclohexyl group with a chlorophenyl group changes the compound's minimum inhibitory concentration (MIC) profile, demonstrating that the 4-cyclohexylthiazole motif is a crucial structural determinant for activity against specific Gram-positive strains.

Quote Request

Request a Quote for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.